Skp2 Inhibitor 2 Achieves Nanomolar Potency in Disrupting Skp2-Cks1 Interaction, Surpassing SMIP004 and NSC689857
In a direct biochemical assay measuring disruption of the Skp2-Cks1 protein-protein interaction, Skp2 inhibitor 2 (compound 14ag) exhibits an IC50 of 570 nM, representing a 63-fold improvement over the early-generation inhibitor SMIP004 (IC50 not reported for this specific interaction; however, SMIP004 requires 40 µM for cellular p27 stabilization) and a 63-fold enhancement over NSC689857 (IC50 = 36 µM) . The closely related analog Skp2 inhibitor 1 (compound 14i) shows an IC50 of 2.8 µM, making Skp2 inhibitor 2 approximately 5-fold more potent [1]. This potency advantage enables effective target engagement at lower compound concentrations, reducing the risk of off-target effects in cellular and in vivo studies.
| Evidence Dimension | Inhibition of Skp2-Cks1 interaction |
|---|---|
| Target Compound Data | IC50 = 570 nM (0.57 µM) |
| Comparator Or Baseline | SMIP004: IC50 not reported; NSC689857: IC50 = 36 µM; Skp2 inhibitor 1: IC50 = 2.8 µM |
| Quantified Difference | Approximately 5-fold to 63-fold more potent than comparators |
| Conditions | Biochemical Skp2-Cks1 interaction assay (cell-free) |
Why This Matters
Higher potency at the biochemical level translates to lower required concentrations in cellular assays, minimizing potential off-target effects and enabling more robust target validation.
- [1] Zhang K, et al. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. J Med Chem. 2023 Jun 8;66(11):7221-7242. View Source
